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Compound of Interest

Compound Name: L-797591

Cat. No.: B15621443

An In-depth Review of the Selective Somatostatin Receptor Subtype 1 (SSTR1) Agonist

Abstract

L-797591 is a potent and selective non-peptide agonist of the somatostatin receptor subtype 1
(SSTR1), a member of the G-protein coupled receptor (GPCR) family. Its selectivity for SSTR1
makes it a valuable pharmacological tool for investigating the physiological roles of this specific
receptor subtype and a potential therapeutic agent for conditions where SSTR1 modulation is
beneficial. This technical guide provides a comprehensive overview of the chemical structure,
physicochemical and biological properties, and the mechanism of action of L-797591. Detailed
experimental protocols and signaling pathway diagrams are included to facilitate further
research and drug development efforts.

Chemical Structure and Properties

L-797591 is a complex organic molecule with a molecular formula of C38H49N502.[1] Its
chemical identity is well-defined by its CAS Registry Number, SMILES string, and molecular
weight. While a definitive IUPAC name is not consistently reported across public databases, its
structure is unambiguously represented by the provided SMILES notation.

Chemical Identifiers
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Identifier Value

CAS Registry Number 217480-24-5[1][2]
Molecular Formula C38H49N502[1]
Molecular Weight 607.83 g/mol [1]

O=C(--INVALID-LINK--
SMILES NC(N(CCC3=NC=CC=C3)CCC4=CC=CC=C4)=
O)NCC(C)(CC(CCN)C)C[1]

Physicochemical Properties (Predicted)

Experimentally determined physicochemical properties for L-797591 are not readily available in
the public domain. The following table summarizes predicted values from computational
models, which can serve as a useful approximation for experimental design.

Property Predicted Value
Melting Point Not available
Boiling Point Not available
Water Solubility Low

pKa Not available
LogP High

Biological Activity and Mechanism of Action

L-797591 is characterized by its high selectivity as an agonist for the somatostatin receptor
subtype 1 (SSTR1).[2] Somatostatin receptors are integral membrane proteins that mediate the
diverse physiological effects of the hormone somatostatin, which include the inhibition of
hormone secretion and cell proliferation.[3]

SSTR1 Selectivity
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While quantitative binding affinity data (Ki or IC50 values) for L-797591 across all five
somatostatin receptor subtypes are not consistently published, literature consistently describes
it as a selective SSTR1 agonist. This selectivity is attributed to its unique chemical structure,
which allows for specific interactions with the binding pocket of SSTR1, while having lower
affinity for SSTR2, SSTR3, SSTR4, and SSTR5.[4]

Mechanism of Action

Upon binding to SSTR1, L-797591 induces a conformational change in the receptor, leading to
the activation of intracellular signaling pathways. SSTR1 is coupled to pertussis toxin-sensitive
Gi/o proteins.[3] Activation of these G-proteins by L-797591 leads to the inhibition of adenylyl
cyclase, resulting in a decrease in intracellular cyclic AMP (CAMP) levels.[5] This reduction in
CAMP can, in turn, affect the activity of protein kinase A (PKA) and downstream signaling
cascades.

Beyond the inhibition of adenylyl cyclase, SSTR1 activation can also modulate other signaling
pathways, including the activation of protein tyrosine phosphatases (PTPs) and the modulation
of ion channels, such as inwardly rectifying potassium channels, leading to membrane
hyperpolarization.[3][6]

SSTR1 Signaling Pathway

The following diagram illustrates the primary signaling pathway activated by L-797591 upon
binding to SSTR1.
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SSTR1 signaling pathway initiated by L-797591.
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Key Experimental Data and Protocols

A key reported in vitro effect of L-797591 is its ability to reduce glucagon-like peptide-1 (GLP-
1)-induced insulin secretion in the rat insulinoma cell line, RINm5F.[1][2]

Inhibition of GLP-1-Induced Insulin Secretion

Cell Line: RINm5F (rat insulinoma cells) Treatment: L-797591 (10 nM) for 1 hour co-stimulated
with GLP-1.[1][2] Effect: Reduction in GLP-1-induced insulin secretion.

Experimental Protocol: In Vitro Glucose-Stimulated
Insulin Secretion (GSIS) Assay in RINmM5F Cells

The following is a detailed protocol for a static glucose-stimulated insulin secretion (GSIS)
assay, adapted for investigating the effect of L-797591 on GLP-1-induced insulin secretion in
RINmMS5F cells.

Materials:

RINM5F cells

e Culture medium (e.g., RPMI-1640 with 10% FBS, 1% penicillin-streptomycin)

» Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low
glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM)

e L-797591 stock solution (in DMSO)

o GLP-1 stock solution (in sterile water or appropriate buffer)

e Insulin ELISA kit

Procedure:

e Cell Culture: Culture RINmM5F cells in T-75 flasks until they reach 80-90% confluency.

o Seeding: Seed the cells into 24-well plates at a density of 2 x 105 cells/well and culture for
48 hours.
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Pre-incubation:
o Gently wash the cells twice with KRB buffer containing low glucose.

o Pre-incubate the cells in low glucose KRB buffer for 2 hours at 37°C to establish a basal
insulin secretion rate.

Incubation with Test Compounds:

o Prepare treatment solutions in low glucose KRB buffer:

Control (vehicle)

GLP-1 (e.g., 100 nM)

L-797591 (10 nM) + GLP-1 (100 nM)

L-797591 (10 nM) alone

o Remove the pre-incubation buffer and add 500 uL of the respective treatment solutions to
the wells.

o Incubate for 1 hour at 37°C.

Sample Collection:

o After incubation, carefully collect the supernatant from each well.

o Centrifuge the supernatant at 1000 x g for 5 minutes to remove any detached cells.
Insulin Quantification:

o Measure the insulin concentration in the collected supernatants using a commercially
available insulin ELISA kit, following the manufacturer's instructions.

Data Analysis:

o Normalize the insulin secretion to the total protein content or cell number in each well.
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o Compare the insulin secretion in the different treatment groups.

Experimental Workflow

The following diagram outlines the general workflow for characterizing a selective GPCR
agonist like L-797591.
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Workflow for the characterization of a selective GPCR agonist.

Conclusion

L-797591 is a valuable research tool for elucidating the specific functions of the somatostatin
receptor subtype 1. Its high selectivity allows for the targeted investigation of SSTR1-mediated
signaling pathways and their physiological consequences. The information provided in this
technical guide, including its chemical properties, mechanism of action, and detailed
experimental protocols, serves as a comprehensive resource for researchers in academia and
the pharmaceutical industry. Further studies are warranted to fully explore the therapeutic
potential of L-797591 and other selective SSTR1 agonists in various disease models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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